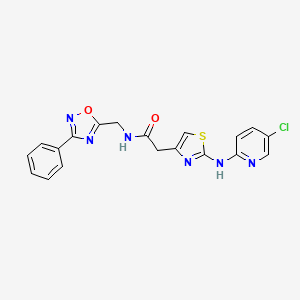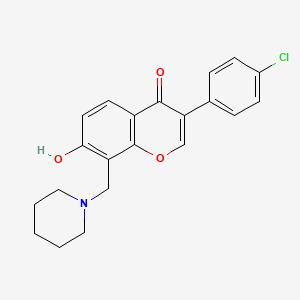![molecular formula C18H19N3O4 B2777959 N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034247-72-6](/img/structure/B2777959.png)
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features a unique combination of a pyrimidine ring, a cyclohexyl group, and a benzo[d][1,3]dioxole moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrimidin-2-yloxy Intermediate: This step involves the reaction of a suitable pyrimidine derivative with an appropriate alcohol under basic conditions to form the pyrimidin-2-yloxy group.
Cyclohexylation: The pyrimidin-2-yloxy intermediate is then reacted with a cyclohexyl halide in the presence of a base to introduce the cyclohexyl group.
Benzo[d][1,3]dioxole Formation: The cyclohexylated intermediate undergoes a cyclization reaction with a suitable diol to form the benzo[d][1,3]dioxole ring.
Carboxamide Formation: Finally, the benzo[d][1,3]dioxole intermediate is reacted with an appropriate amine to form the carboxamide group, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Análisis De Reacciones Químicas
Types of Reactions
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Conditions for substitution reactions vary widely but often involve the use of strong bases or acids, depending on the nature of the substituent being introduced.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs. Substitution reactions could introduce a variety of functional groups, such as halogens, alkyl groups, or other heterocycles.
Aplicaciones Científicas De Investigación
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: It is used in the development of new pharmaceuticals and agrochemicals, as well as in the production of specialty chemicals.
Mecanismo De Acción
The mechanism by which N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide exerts its effects is complex and involves multiple molecular targets and pathways:
Molecular Targets: The compound may interact with various enzymes, receptors, and proteins, modulating their activity and leading to biological effects.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation, among others.
Comparación Con Compuestos Similares
Similar Compounds
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide: shares structural
Propiedades
IUPAC Name |
N-(4-pyrimidin-2-yloxycyclohexyl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c22-17(12-2-7-15-16(10-12)24-11-23-15)21-13-3-5-14(6-4-13)25-18-19-8-1-9-20-18/h1-2,7-10,13-14H,3-6,11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVJSBDSFIFQHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC3=C(C=C2)OCO3)OC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]amino}acetic acid hydrochloride](/img/structure/B2777876.png)
![3-(4-ethoxyphenyl)-2-((4-nitrobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2777877.png)


![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2777880.png)

![2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2777883.png)
![5-(4-Fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2777884.png)
![2-(2,5-Dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)acetic acid](/img/structure/B2777886.png)



![N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2777898.png)
![N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2777899.png)
